molecular formula C16H15NO6 B14743219 (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone

(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone

Cat. No.: B14743219
M. Wt: 317.29 g/mol
InChI Key: FGNNBMWPOQZIHL-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H15NO6 It is a derivative of benzophenone, characterized by the presence of methoxy and nitro functional groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO)

Major Products

    Reduction: (4,5-Dimethoxy-2-aminophenyl)(4-methoxyphenyl)methanone

    Oxidation: (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)carboxylic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone involves its photochemical properties. Upon exposure to UV light, the nitro group undergoes a photoreduction process, leading to the formation of a nitroso intermediate. This intermediate can further react to release the protected functional group, making it useful in photolabile protecting group strategies . The molecular targets and pathways involved in this process are primarily related to the photochemical behavior of the nitro and methoxy groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethoxy-2-nitrophenyl)(4-methoxyphenyl)methanone is unique due to the combination of methoxy and nitro groups on the phenyl rings, which imparts distinct photochemical properties. This makes it particularly valuable in applications requiring controlled photoreactivity, such as in the development of photoactivated compounds and materials.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H15NO6/c1-21-11-6-4-10(5-7-11)16(18)12-8-14(22-2)15(23-3)9-13(12)17(19)20/h4-9H,1-3H3

InChI Key

FGNNBMWPOQZIHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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